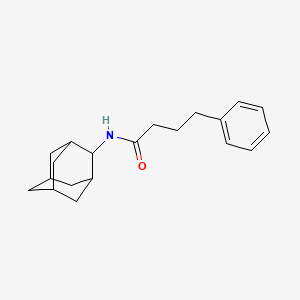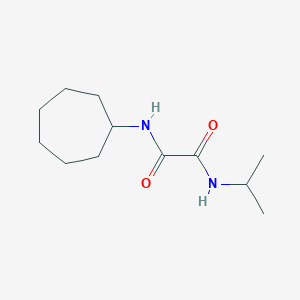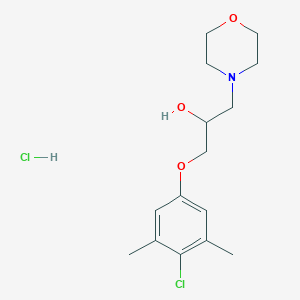![molecular formula C22H26N2O3S B5079837 N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5079837.png)
N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique bicyclic framework of the compound imparts distinct chemical properties that make it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide typically involves multiple steps. One common approach is the aminomethylation of bicyclo[2.2.1]heptane-2,3-diol, followed by further functionalization to introduce the benzamide and sulfonylanilino groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
科学研究应用
N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The sulfonylanilino group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-substituted aminomethoxybicyclo[2.2.1]heptanols: These compounds share a similar bicyclic framework and exhibit antimicrobial activity.
Bicyclo[2.1.1]hexane derivatives: These compounds are structurally related and are used in the development of bioactive molecules.
Uniqueness
N-(2-bicyclo[221]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide is unique due to its specific combination of a bicyclic core with a benzamide and sulfonylanilino group
属性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-28(26,27)24(20-5-3-2-4-6-20)15-16-7-10-18(11-8-16)22(25)23-21-14-17-9-12-19(21)13-17/h2-8,10-11,17,19,21H,9,12-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGIIZNAIDDVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-Acetamido-3,4-diacetyloxy-6-(3-methylbutoxy)oxan-2-yl]methyl acetate](/img/structure/B5079760.png)
![1-methyl-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5079761.png)


![(1R*,5S*)-8-[(5-fluoro-1H-indol-2-yl)carbonyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5079775.png)
![N-(3-methoxypropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5079782.png)
![5-(3,4-dimethoxybenzylidene)-3-{[(2,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5079788.png)
![2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide](/img/structure/B5079811.png)

![4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5079826.png)

![(5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5079841.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5079845.png)
![(4-METHOXY-3-NITROPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5079850.png)
